molecular formula C19H25N5O8S2 B1667055 Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1) CAS No. 265986-98-9

Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)

Cat. No. B1667055
M. Wt: 515.6 g/mol
InChI Key: CIZHNWRBNREPCL-UHFFFAOYSA-N
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Description

BIIB-513 is an inhibitor of Na+/H+ exchange and has applications to vital organ blood flow.

Scientific Research Applications

Cardiac Electrophysiological Activity

Benzamide derivatives, including the one , have been studied for their cardiac electrophysiological activity. Research has shown that certain benzamide compounds exhibit potency in in vitro cardiac assays comparable to known selective class III agents, indicating their potential as treatments for cardiac arrhythmias (Morgan et al., 1990).

Inhibition of Sodium-Hydrogen Exchanger

Benzamide, N-(aminoiminomethyl)-4-¿4-(2-furanylcarbonyl)-1-piperazinyl -3-(methylsulfonyl), methanesulfonate (BIIB 513) has been investigated as a novel sodium-hydrogen exchanger inhibitor. Studies have shown its efficacy in reducing the incidence of ischemia-induced arrhythmias and reperfusion-induced ventricular fibrillation in animal models, suggesting potential therapeutic applications in myocardial ischemia-reperfusion injury (Gumina et al., 2000).

Capillary Electrophoresis in Drug Analysis

The compound has been used in the context of nonaqueous capillary electrophoresis for the separation of related substances in drug formulations. This application is crucial for quality control in pharmaceuticals (Ye et al., 2012).

Serotonin Receptor Agonist for Gastrointestinal Motility

Benzamide derivatives have been synthesized and evaluated for their potential as serotonin 4 (5-HT(4)) receptor agonists. This research is significant in exploring treatments for gastrointestinal motility disorders, indicating the versatility of benzamide compounds in various therapeutic areas (Sonda et al., 2003).

Potential Therapeutic Agents for Alzheimer’s Disease

Research on benzamide derivatives has also explored their potential as therapeutic agents for Alzheimer’s disease. The inhibition of butyrylcholinestrase enzyme by these compounds suggests their relevance in the treatment of neurodegenerative diseases (Hussain et al., 2016).

properties

CAS RN

265986-98-9

Product Name

Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)

Molecular Formula

C19H25N5O8S2

Molecular Weight

515.6 g/mol

IUPAC Name

N-(diaminomethylidene)-4-[4-(furan-2-carbonyl)piperazin-1-yl]-3-methylsulfonylbenzamide;methanesulfonic acid

InChI

InChI=1S/C18H21N5O5S.CH4O3S/c1-29(26,27)15-11-12(16(24)21-18(19)20)4-5-13(15)22-6-8-23(9-7-22)17(25)14-3-2-10-28-14;1-5(2,3)4/h2-5,10-11H,6-9H2,1H3,(H4,19,20,21,24);1H3,(H,2,3,4)

InChI Key

CIZHNWRBNREPCL-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O

Canonical SMILES

CS(=O)(=O)C1=C(C=CC(=C1)C(=O)N=C(N)N)N2CCN(CC2)C(=O)C3=CC=CO3.CS(=O)(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

enzamide, N-(diaminomethylene)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-
benzamide-N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)methanesulfonate
BIIB 513
BIIB-513

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
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Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
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Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
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Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
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Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)
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Benzamide, N-(aminoiminomethyl)-4-(4-(2-furanylcarbonyl)-1-piperazinyl)-3-(methylsulfonyl)-, methanesulfonate (1:1)

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